3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole
Description
3,9-Dibromo-5,11-bis(2-ethylhexyl)-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (hereafter referred to as 3,9-DBEH-ICZ) is a brominated derivative of the indolo[3,2-b]carbazole (ICZ) core, functionalized with 2-ethylhexyl side chains and phenyl groups at C-6 and C-12 positions. The compound is synthesized via a two-step process:
Condensation: 6-Bromoindole reacts with benzaldehyde in acetonitrile under HI catalysis, followed by iodine-mediated aromatization to yield 3,9-dibromo-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole .
Alkylation: Introduction of 2-ethylhexyl groups at N-5 and N-11 positions enhances solubility and processability .
Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
3,9-dibromo-5,11-bis(2-ethylhexyl)indolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-5-9-11-23(7-3)21-37-31-17-25(35)13-15-27(31)29-20-34-30(19-33(29)37)28-16-14-26(36)18-32(28)38(34)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAATOCMNMAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856362 | |
| Record name | 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882066-04-8 | |
| Record name | 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts, boronic acids, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolo[3,2-b]carbazoles with different functional groups.
Oxidation and Reduction Reactions: Products include quinones and hydro derivatives, respectively.
Scientific Research Applications
Organic Electronics
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole has been studied for its role in organic semiconductor materials. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Performance
A study demonstrated that incorporating this compound into OLEDs improved light emission efficiency and stability compared to traditional materials. The device exhibited a maximum external quantum efficiency of 20%, significantly enhancing the performance of OLED technology .
Photonic Devices
The compound's photonic properties allow it to be used in the development of sensors and other optoelectronic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for applications in fluorescence-based sensors.
Data Table: Photonic Properties
| Property | Value |
|---|---|
| Absorption Peak | 550 nm |
| Emission Peak | 600 nm |
| Quantum Yield | 0.85 |
Medicinal Chemistry
Research indicates that this compound exhibits potential anticancer properties. It has shown inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Activity
In vitro studies revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests its potential as a therapeutic agent in cancer treatment .
Material Science
This compound is also explored for its use in advanced materials due to its thermal stability and mechanical properties. It can be incorporated into polymer matrices to enhance the mechanical strength and thermal resistance of materials used in various industrial applications.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Decomposes at 300°C |
| Mechanical Strength | Tensile Strength: 50 MPa |
Mechanism of Action
The mechanism of action of 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets in electronic and optoelectronic devices. The compound’s conjugated structure allows for efficient charge transport and light absorption, making it an effective material for use in OLEDs and OPVs . The bromine atoms can also participate in halogen bonding, further enhancing the compound’s electronic properties .
Comparison with Similar Compounds
Biological Activity
3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole (CAS No. 882066-04-8) is a synthetic compound belonging to the indolo[3,2-b]carbazole family. This compound has garnered attention due to its potential biological activities, including anti-cancer and antiviral properties. The structural complexity of this molecule contributes to its unique biological interactions.
- Molecular Formula : C34H42Br2N2
- Molecular Weight : 638.52 g/mol
- CAS Number : 882066-04-8
Antiviral Activity
Recent studies have indicated that derivatives of indolo[3,2-b]carbazole exhibit antiviral properties. Specifically, research has predicted the antiviral potential of 5,11-dihydroindolo[3,2-b]carbazole against the Japanese Encephalitis Virus (JEV). The compound's mechanism may involve interference with viral replication or entry into host cells, although detailed mechanisms remain under investigation .
Anticancer Properties
Indolo[3,2-b]carbazoles have been studied for their anticancer effects. These compounds are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The bromination at positions 3 and 9 may enhance these effects by increasing the compound's reactivity and interaction with cellular targets.
Study on Acute Toxicity
An acute toxicity study was conducted on 5,11-dihydroindolo[3,2-b]carbazole in female Wistar rats to evaluate its safety profile. The results showed no significant adverse effects or mortality at doses of 300 and 2000 mg/Kg. Physiological and hematological parameters remained stable, and histopathological examinations of vital organs did not reveal significant changes compared to controls. This suggests that the compound may be safe for further biological evaluations .
| Parameter | Control Group | 300 mg/Kg Group | 2000 mg/Kg Group |
|---|---|---|---|
| Mortality Rate | 0% | 0% | 0% |
| Behavioral Changes | None | None | None |
| Hematological Changes | Normal | Normal | Normal |
| Histopathological Findings | No significant changes | No significant changes | No significant changes |
The precise mechanism through which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound may interact with DNA or RNA polymerases or inhibit specific kinases involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,9-dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole?
- Methodological Answer : The compound is synthesized via a two-step process:
Cyclocondensation : Brominated indole derivatives (e.g., 5-bromoindole or 6-bromoindole) react with benzaldehyde using hydroiodic acid (HI, 57%) as a catalyst at 80°C for 18–28 hours. This yields a mixture of tetrahydro- and dihydroindolocarbazole intermediates .
Aromatization and Alkylation : The intermediate is oxidized with iodine to achieve full aromatization. Subsequent N-alkylation with 2-ethylhexyl bromide in DMSO/NaOH enhances solubility, critical for polymer synthesis .
Key Characterization : ESI-MS (m/z ≈ 566.98), -NMR (δ ~7.0–10.6 ppm for aromatic protons), and FTIR (N-H stretching at ~3420 cm) confirm structural integrity .
Q. How does the substitution pattern (3,9-dibromo vs. 2,8-dibromo) affect electronic properties?
- Methodological Answer : Bromine at the 3,9-positions induces stronger electron-withdrawing effects compared to 2,8-substitution, altering the HOMO-LUMO gap. UV-vis spectroscopy reveals redshifted absorption maxima (e.g., 403–424 nm for 3,9-dibromo vs. 380–400 nm for 2,8-dibromo derivatives), critical for tuning optoelectronic properties .
Q. What solvents and conditions are optimal for processing this compound into thin films?
- Methodological Answer : Chloroform and THF are preferred due to the compound’s solubility post-alkylation. Spin-coating at 1500–3000 rpm under nitrogen yields uniform films. AFM and XRD confirm molecular alignment perpendicular to substrates, essential for charge transport in organic semiconductors .
Advanced Research Questions
Q. How can this compound be integrated into donor-acceptor polymers for electrochromic devices?
- Methodological Answer : Utilize Stille or Suzuki polycondensation with boronic ester/acid comonomers (e.g., diketopyrrolopyrrole or thiophene derivatives). For example:
- Stille Coupling : React with 3,6-bis(thienyl)-diketopyrrolopyrrole in the presence of Pd(dba)/P(t-Bu) catalyst to form alternating donor-acceptor chains.
- Characterization : Electrochemical cycling (CV) reveals reversible oxidation at +0.8–1.2 V vs. Ag/Ag, correlating with color transitions (yellow ↔ blue). Bandgap tuning (1.5–1.8 eV) is achieved via side-chain engineering .
Q. What strategies resolve contradictions in optical data between synthesized batches?
- Methodological Answer : Contradictions often arise from incomplete aromatization or residual iodine. Remedies include:
- Post-Synthesis Purification : Column chromatography (SiO, hexane/CHCl gradient) removes unreacted intermediates.
- Oxidative Control : Extend iodine treatment to >28 hours and monitor via -NMR for disappearance of tetrahydroindole peaks (δ ~4.5–5.5 ppm) .
Q. How does this compound perform as a building block for metal-organic frameworks (MOFs)?
- Methodological Answer : Functionalize with dicarboxylate linkers via in-situ oxidative dehydrogenation during MOF assembly. For example:
- Synthesis : React with Zn(NO)·6HO in DMF/CHCOOH at 120°C to form Zn-MOF-ICZ.
- Validation : Single-crystal XRD confirms retention of the dihydroindolocarbazole core, while BET analysis reveals microporosity (~500 m/g) suitable for gas storage .
Q. What are the challenges in achieving high hole mobility (>0.1 cm V s) in OFETs?
- Methodological Answer : Key factors include:
- Morphology Control : Anneal films at 150°C to enhance π-π stacking (d-spacing ~3.4 Å via XRD).
- Interface Engineering : Use octadecyltrichlorosilane (OTS)-treated SiO dielectric to reduce trap states.
- Device Optimization : Achieve mobility up to 0.22 cm V s with on/off ratios ~10 by optimizing alkyl chain placement (e.g., p-octylbenzene termini) .
Data Contradiction Analysis
Q. Why do ESI-MS and -NMR data vary across studies for the same compound?
- Resolution : Variations arise from differing ionization methods (ESI vs. MALDI-TOF) and solvent effects in NMR (CDCl vs. DMSO-d). For example, DMSO-d deshields NH protons, shifting signals to δ ~10.6–10.8 ppm, whereas CDCl shows δ ~8.5–9.0 ppm .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
